molecular formula C3H7N3O4 B7823945 (2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid

(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid

Cat. No.: B7823945
M. Wt: 149.11 g/mol
InChI Key: MLFKVJCWGUZWNV-REOHCLBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl chloroformate is typically synthesized through the reaction of phosgene with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, chloromethyl chloroformate is produced by reacting phosgene with methanol in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pressure conditions. The product is then purified through distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl chloroformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl chloroformate (CID 6377)
  • Ethyl chloroformate (CID 12031)
  • Isopropyl chloroformate (CID 12032)

Comparison: Chloromethyl chloroformate is unique due to its specific reactivity with nucleophiles, which makes it particularly useful in the synthesis of carbamates and carbonates. Compared to similar compounds like methyl chloroformate and ethyl chloroformate, chloromethyl chloroformate offers distinct advantages in terms of reactivity and the types of products formed .

Properties

IUPAC Name

(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFKVJCWGUZWNV-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N(N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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